molecular formula C17H17FN2O3 B10797272 methyl (4S)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

methyl (4S)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B10797272
M. Wt: 316.33 g/mol
InChI Key: RIWRQJDQRQUGKI-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-63 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the generation of boronate esters.

Industrial Production Methods: While specific industrial production methods for OSM-S-63 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: OSM-S-63 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the scaffold.

Scientific Research Applications

OSM-S-63 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-63 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-63 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This inhibition leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

  • OSM-S-106
  • TCMDC-132385
  • OSM-S-137

Comparison: OSM-S-63 is unique due to its specific structural features and its ability to inhibit Plasmodium falciparum asparagine tRNA synthetase. Compared to similar compounds like OSM-S-106 and TCMDC-132385, OSM-S-63 has shown distinct activity profiles and potential for lower resistance development .

By understanding the detailed properties and applications of OSM-S-63, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

methyl (4S)-2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H17FN2O3/c1-10-8-14(16-19-15(9-23-16)17(21)22-3)11(2)20(10)13-6-4-12(18)5-7-13/h4-8,15H,9H2,1-3H3/t15-/m0/s1

InChI Key

RIWRQJDQRQUGKI-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=N[C@@H](CO3)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C3=NC(CO3)C(=O)OC

Origin of Product

United States

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